
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Understanding Ether Compounds and Urea Derivatives in Scientific Research
Thermophysical Property Measurements
Research has focused on the properties of mixtures containing ethers like MTBE (methyl tert-butyl ether) and other ethers with non-polar solvents. These studies are crucial for improving gasoline additives to enhance octane ratings and reduce exhaust pollution (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Urea Biosensors
The development of biosensors for detecting and quantifying urea concentration showcases the critical role of urea derivatives in medical and environmental monitoring. These sensors use enzyme urease as a bioreceptor element, indicating the relevance of urea in various scientific applications (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Urease Inhibitors for Medical Applications
The study of urease inhibitors, such as those used to treat infections caused by Helicobacter pylori in the gastric tract, highlights the importance of urea derivatives in pharmaceutical research. Identifying effective inhibitors is critical for addressing health concerns associated with urease-producing pathogens (Kosikowska & Berlicki, 2011).
Environmental and Health Impacts of Ether Additives
Studies on ethyl tertiary-butyl ether (ETBE) and its toxicological profile underscore the environmental and health considerations of using ether compounds as fuel additives. Research into their effects on air quality and human health is vital for developing safer, more sustainable additives (McGregor, 2007).
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O/c1-21(2,3)23-20(27)22-15-19(26-12-10-24(4)11-13-26)16-6-7-18-17(14-16)8-9-25(18)5/h6-7,14,19H,8-13,15H2,1-5H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTCTNQGYQHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2729891.png)
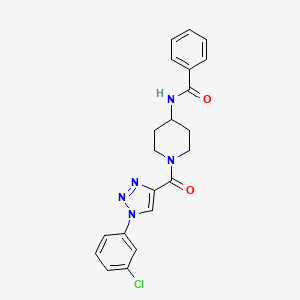
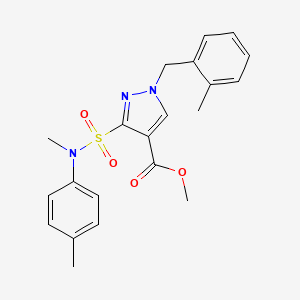
![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)
![1-Methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)

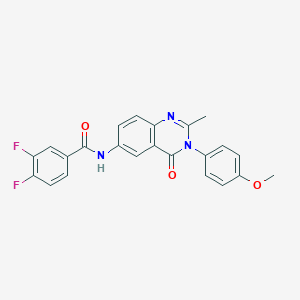
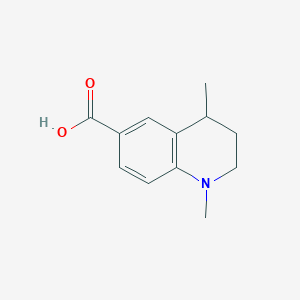
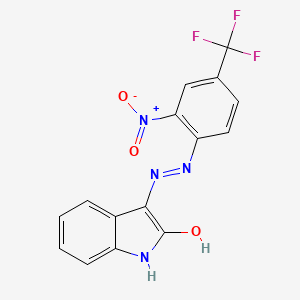
![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)
